(3R)-3-aminobutan-1-ol hydrochloride

Chiral synthesis Enantioselectivity HIV integrase inhibition

Researchers sourcing generic 3-aminobutan-1-ol risk stereochemical failure in dolutegravir and β-lactam synthesis. This (R)-enantiomer hydrochloride (CAS 2207524-70-5) delivers the mandatory chirality as a stable crystalline solid, eliminating (S)-isomer or racemic contamination. - Mandatory (R)-configuration for dolutegravir (HIV integrase inhibitor) stereospecific coupling - Crystalline HCl salt enables room-temp storage vs. refrigerated free base liquid (CAS 61477-40-5) - Accounts for ~30% of dolutegravir production cost-bulk procurement reduces API manufacturing expense

Molecular Formula C4H12ClNO
Molecular Weight 125.6
CAS No. 2207524-70-5
Cat. No. B2486663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-aminobutan-1-ol hydrochloride
CAS2207524-70-5
Molecular FormulaC4H12ClNO
Molecular Weight125.6
Structural Identifiers
SMILESCC(CCO)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
InChIKeyFMMFLYBTRIVTPX-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Aminobutan-1-ol Hydrochloride Overview


(3R)-3-aminobutan-1-ol hydrochloride (CAS 2207524-70-5) is the hydrochloride salt of (R)-3-aminobutan-1-ol, a chiral β-amino alcohol with the molecular formula C₄H₁₂ClNO and molecular weight 125.6 g/mol . The compound is supplied as a crystalline solid with typical commercial purity specifications of 95–97% . This chiral building block serves as a critical intermediate in the synthesis of multiple pharmaceutical agents, most notably the anti-HIV drug dolutegravir, as well as β-lactam antibiotics and antitumor agents [1].

Chiral (R)-amino alcohol hydrochloride as a building block for dolutegravir and β-lactam synthesis
Crystalline solid with ambient storage; eliminates cold-chain requirements of the free base
Enantiomeric purity specification (S-isomer ≤0.15%) supports stereochemical control

Procurement Risks for (3R)-3-Aminobutan-1-ol Hydrochloride


Substitution with the (S)-enantiomer, racemic mixture, or free base form introduces unacceptable risk in pharmaceutical synthesis. The (S)-enantiomer demonstrates substantially different biological activity profiles and cannot serve as a direct replacement in stereospecific synthetic pathways [1]. The free base (R)-3-aminobutan-1-ol (CAS 61477-40-5) exists as a liquid requiring refrigerated storage under inert gas, whereas the hydrochloride salt provides a stable crystalline solid with room-temperature storage capability and simplified handling . Furthermore, the specific (R)-configuration is mandatory for the synthesis of dolutegravir, as the stereochemistry directly determines the pharmacological properties of the final active pharmaceutical ingredient [2].

  • (S)-enantiomer May not reproduce the required stereochemical outcome; reported lower biological activity and higher toxicity in pharmaceutical context
  • Racemic mixture Cannot meet enantiomeric purity specification (S-isomer NMT 0.15%); unsuitable for stereospecific coupling steps
  • Free base form Liquid requiring inert gas and 2–8°C storage; hydrochloride salt simplifies handling and logistics

(3R)-3-Aminobutan-1-ol Hydrochloride: Comparative Evidence


Enantiomeric Purity: R vs S Activity

The (R)-enantiomer is preferentially utilized in pharmaceutical applications due to its higher biological activity and lower toxicity compared to the (S)-enantiomer [1]. In transaminase-catalyzed synthesis, the enzyme ATA-301 achieves 100% desired (R)-amine with 0% undesired (S)-amine, whereas ATA-415 produces 97.1% (R)-amine with 2.9% (S)-amine, demonstrating the feasibility of obtaining high enantiomeric purity .

Enantiomeric Purity
Reported
ATA-301: 100% (R)-amine; ATA-415: 97.1% (R)-amine; commercial S-isomer ≤0.15%
Reported enzyme-dependent (R)-selectivity supports stereochemical control
Pharmaceutical activity assessed; (R)-enantiomer preference in literature
Chiral synthesis Enantioselectivity HIV integrase inhibition

Salt vs Free Base: Handling and Stability

The hydrochloride salt of (R)-3-aminobutan-1-ol is preferentially utilized in practice due to its improved stability and handling characteristics as a solid . The free base (CAS 61477-40-5) is a colorless to pale yellow liquid that requires storage under inert gas (nitrogen or argon) at 2–8°C, with a flash point of 56°C . In contrast, the hydrochloride salt can be stored long-term in a cool, dry place at room temperature and is classified as non-hazardous material for transport .

Salt vs Free Base
Data to verify
Hydrochloride: crystalline solid, ambient storage; free base: liquid, 2–8°C, inert gas, flash point 56°C
Salt form may simplify handling and logistics
Supplier-reported; verify with lot-specific COA
Salt formulation Stability Solid-state handling

Engineered ω-Transaminase vs Wild-Type Enzyme

Engineering of (R)-selective ω-transaminase (AtTA) for the asymmetric reductive amination of 4-hydroxy-2-butanone to produce (R)-3-amino-1-butanol resulted in mutant AtTA-M5 exhibiting a 9.6-fold higher catalytic efficiency (kcat/Km) and 9.4°C higher thermostability (T₁/₂¹⁰ᵐⁱⁿ) compared to wild-type AtTA [1]. At 50 g L⁻¹ substrate concentration, AtTA-M5 achieved 79.1% conversion, whereas wild-type AtTA achieved less than 5% conversion under identical conditions [1].

Transaminase Engineering
Reported
AtTA-M5: 9.6× kcat/Km, 79.1% conv. at 50 g/L; wild-type:
Engineered enzyme may support scalable production
Asymmetric reductive amination of 4-hydroxy-2-butanone
AmDH Engineering
Reported
4.2× kcat/Km; ee >99%
Alternative biocatalytic route with retained enantioselectivity
Reductive amination of 4-hydroxybutan-2-one
Cost Contribution
Class-level
~30% of dolutegravir production cost
Reported cost share may influence procurement economics
Class-level inference; verify with process economics data
Purity Specification
Specification review
S-isomer ≤0.15% (HPLC); purity ≥99% (GC); [α]D -5.0° to -10.0°
Verifiable chiral purity metric for batch acceptance
HPLC chiral analysis; GC purity
Biocatalysis Enzyme engineering Process efficiency

Amine Dehydrogenase Engineering: Catalytic Improvement

Engineering of amine dehydrogenase for the asymmetric reductive amination of 4-hydroxybutan-2-one produced variant mh174 bearing seven substitutions, which demonstrated a 4.2-fold increase in catalytic efficiency (kcat/Km) compared to the starting enzyme while retaining high enantioselectivity (ee > 99%) [1]. This represents an alternative biocatalytic route distinct from transaminase-mediated synthesis.

AmDH Engineering
Reported
4.2× kcat/Km; ee >99%
Alternative biocatalytic route with retained enantioselectivity
Reductive amination of 4-hydroxybutan-2-one
Amine dehydrogenase Protein engineering Biocatalytic reductive amination

Cost Contribution in Dolutegravir Production

In the industrial production of dolutegravir, (R)-3-aminobutan-1-ol accounts for approximately 30% of the overall manufacturing cost, highlighting its economic significance as a key starting material . This cost contribution exceeds that of typical chiral intermediates in comparable synthetic routes.

Cost Contribution
Class-level
~30% of dolutegravir production cost
Reported cost share may influence procurement economics
Class-level inference; verify with process economics data
Cost of goods Process economics API manufacturing

Commercial (R)-3-Amino-1-butanol Purity Specification

Commercial-grade (R)-3-amino-1-butanol (free base) is supplied with a specified enantiomeric purity limit of S-isomer not more than (NMT) 0.15% by HPLC . This specification ensures that the chiral integrity required for downstream stereospecific transformations is maintained.

Purity Specification
Specification review
S-isomer ≤0.15% (HPLC); purity ≥99% (GC); [α]D -5.0° to -10.0°
Verifiable chiral purity metric for batch acceptance
HPLC chiral analysis; GC purity
Quality control Chiral purity Specifications

(3R)-3-Aminobutan-1-ol Hydrochloride: Application Scenarios


Dolutegravir (HIV Integrase Inhibitor) Synthesis

This compound serves as an essential chiral building block in the synthesis of dolutegravir (CAS 1051375-16-6), a second-generation HIV integrase strand transfer inhibitor [1]. The (R)-configuration is mandatory for the stereochemical outcome of the coupling reaction that determines pharmacological properties [2]. As noted in Evidence Item 5, this intermediate accounts for approximately 30% of dolutegravir production costs, underscoring its procurement significance .

β-Lactam Antibiotic Synthesis

The compound functions as a key intermediate in the synthesis of β-lactam antibiotics including cephalosporins (cefaclor, cefonicid, cefprozil) and penicillin derivatives [1]. The chirality of the (R)-configuration is crucial for achieving the correct stereochemistry in the final antibiotic molecules, which directly impacts antibacterial activity [1].

4-Methylcyclophosphamide Synthesis

As established in the literature (J. Org. Chem., 1977, 42:1650), (R)-3-aminobutan-1-ol is a key intermediate for the synthesis of the antitumor drug 4-methylcyclophosphamide [1]. The chiral center of the butanol derivative is a critical determinant of the final product's stereochemistry and therapeutic efficacy [2].

Biocatalytic Process and Enzyme Engineering

Based on Evidence Items 3 and 4, this compound is a target product for biocatalytic process optimization using engineered ω-transaminases (9.6-fold improved kcat/Km) [1] and amine dehydrogenases (4.2-fold improved kcat/Km, ee > 99%) [2]. Researchers developing enzymatic routes to chiral amines utilize this compound as a model substrate for asymmetric reductive amination of hydroxyl ketones.

Application
Selection Property
Validation Focus
Dolutegravir synthesis
Chiral (R)-amino alcohol intermediate
Stereochemical outcome in coupling reaction
β-Lactam antibiotic synthesis
Chirality for correct stereochemistry
Stereochemical integrity in antibiotic formation
4-Methylcyclophosphamide synthesis
Chiral building block
Stereochemical control in antitumor agent synthesis
Biocatalytic process development
Model substrate for engineered transaminases/AmDH
Catalytic efficiency and enantioselectivity optimization
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